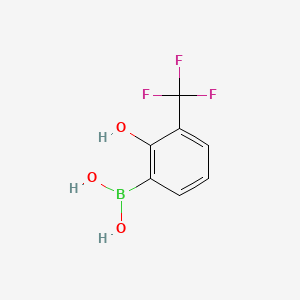

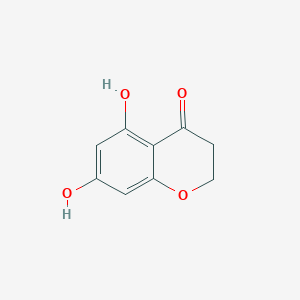

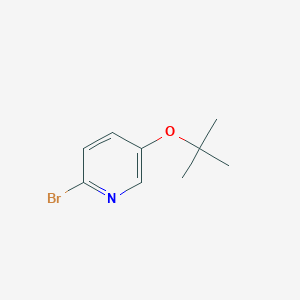

![molecular formula C13H9FN2 B3026803 6-Fluoro-2-phenylimidazo[1,2-a]pyridine CAS No. 1126635-20-8](/img/structure/B3026803.png)

6-Fluoro-2-phenylimidazo[1,2-a]pyridine

Overview

Description

6-Fluoro-2-phenylimidazo[1,2-a]pyridine and its derivatives are a class of compounds that have been synthesized and evaluated for various applications, including as potential insecticides and imaging agents for neurodegenerative diseases such as Alzheimer's. These compounds are characterized by the presence of a fluorine atom at the 6-position and a phenyl group at the 2-position on the imidazo[1,2-a]pyridine scaffold .

Synthesis Analysis

The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives, which are closely related to 6-fluoro-2-phenylimidazo[1,2-a]pyridine, has been achieved through a catalyst-free aza-Diels-Alder reaction (ADAR). This method involves the reaction of 2-vinyl-4,5-dihydroimidazole derivatives with substituted benzylidenemalononitrile . Additionally, fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for imaging beta-amyloid in Alzheimer's disease, demonstrating the versatility of the core structure in accommodating various substituents .

Molecular Structure Analysis

The molecular structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a compound with a similar core structure, has been confirmed using spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations have been used to further analyze the molecular structure, providing insights into the conformation and electronic properties of the molecule .

Chemical Reactions Analysis

The introduction of a fluoro group at the 2-position of the imidazo[1,2-a]pyridine ring has been found to increase the insecticidal activities of the synthesized derivatives. This suggests that the fluorine atom plays a significant role in the biological activity of these compounds . In the context of neuroimaging, fluorinated derivatives have been evaluated for their binding affinity to amyloid plaques, which is crucial for their potential use as radioligands in positron emission tomography (PET) imaging .

Physical and Chemical Properties Analysis

The physicochemical properties of 8-fluoroimidazo[1,2-a]pyridine, another closely related compound, have been studied using both in silico and traditional techniques. These studies have shown that the fluorinated imidazo[1,2-a]pyridine derivatives can act as bioisosteric replacements for imidazo[1,2-a]pyrimidine, indicating their potential in medicinal chemistry applications . The physical and chemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT, revealing important aspects of their reactivity and interactions with biological targets .

Scientific Research Applications

Application 1: Antituberculosis Agents

- Summary of the Application: Imidazo[1,2-a]pyridine analogues, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against TB, contributing to what is identified as a renaissance era of TB drug discovery research .

Application 2: Broad Pharmacological Properties

- Summary of the Application: Imidazo[1,2-a]pyridines, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have been found in a variety of biologically active compounds . They have shown a broad range of useful pharmacological properties .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These compounds have demonstrated anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, antiherpes properties, and have been used in the treatment of hepatitis C and HIV .

Application 3: Antimicrobial Agents

- Summary of the Application: Imidazo[1,2-a]pyridine analogues, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have shown significant antimicrobial activity .

- Methods of Application: The development of these compounds involves discussing their structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: These compounds have shown promising results in the fight against various microbial infections .

Application 4: Antiviral Agents

- Summary of the Application: Imidazo[1,2-a]pyridines, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have been used in the treatment of viral infections, including hepatitis C and HIV .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These compounds have demonstrated significant antiviral properties .

Application 5: Antifungal Agents

- Summary of the Application: Imidazo[1,2-a]pyridines, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have been used in the treatment of fungal infections .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These compounds have demonstrated significant antifungal properties .

Application 6: Anti-Inflammatory Agents

- Summary of the Application: Imidazo[1,2-a]pyridines, including 6-Fluoro-2-phenylimidazo[1,2-a]pyridine, have been used in the treatment of inflammatory conditions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These compounds have demonstrated significant anti-inflammatory properties .

Safety And Hazards

properties

IUPAC Name |

6-fluoro-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXAMLQRFAGVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856015 | |

| Record name | 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

1126635-20-8 | |

| Record name | 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

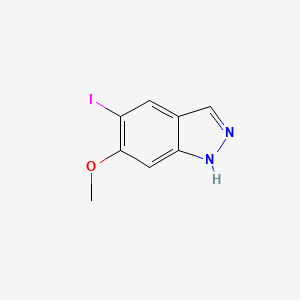

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

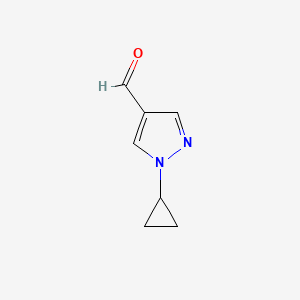

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)

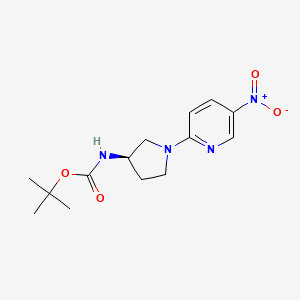

![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)